2-Morpholino-1,3-thiazole-5-carbaldehyde

Description

The exact mass of the compound 2-Morpholino-1,3-thiazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Morpholino-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

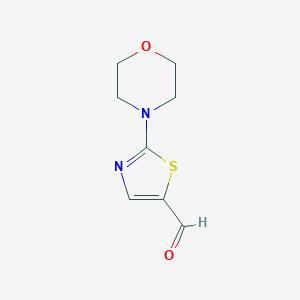

IUPAC Name |

2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZWHWVAMDQEBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363171 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-41-2 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural combination of a morpholine ring and a thiazole-5-carbaldehyde moiety makes it a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities and associated signaling pathways of its derivatives.

Chemical Properties and Structure

2-Morpholino-1,3-thiazole-5-carbaldehyde is an off-white solid with the chemical formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol . The molecule's stability and reactivity are key attributes for its utility in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde

| Property | Value | Reference |

| CAS Number | 1011-41-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂S | [1] |

| Molecular Weight | 198.24 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

The synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde is typically achieved through a two-step process involving the initial synthesis of the precursor, 2-morpholinothiazole, followed by its formylation.

Synthesis of 2-Morpholinothiazole

A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide. For 2-morpholinothiazole, a variation of this method can be employed.

Experimental Protocol: Synthesis of 2-Morpholinothiazole (General Method)

-

Reaction Setup: To a solution of morpholine-4-carbothioamide in a suitable solvent such as ethanol, add an equimolar amount of a 2-haloacetaldehyde derivative (e.g., 2-bromo-1,1-diethoxyethane).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-morpholinothiazole.

Formylation of 2-Morpholinothiazole: Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the 5-position of the thiazole ring is achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic compounds.[2][3][4]

Experimental Protocol: Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cooled in an ice bath, phosphorus oxychloride (1.05 eq) is added dropwise to N,N-dimethylformamide (DMF) (1.05 eq) dissolved in a suitable solvent like 1,2-dichloroethane.[5] The mixture is stirred for 20 minutes at 0°C.[5]

-

Addition of Substrate: 2-Morpholinothiazole (1.0 eq) is then added to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour and then heated to 80°C for 3 hours.[5]

-

Work-up and Purification: The cooled reaction mixture is carefully poured into ice-cold water and basified to pH 9 with a 4M NaOH solution.[5] The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-Morpholino-1,3-thiazole-5-carbaldehyde.

Diagram 1: Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

References

Technical Guide: Structure Elucidation of 2-Morpholino-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route and detailed structural elucidation of 2-Morpholino-1,3-thiazole-5-carbaldehyde, a key intermediate in the development of novel therapeutics. This document outlines a probable synthetic protocol and the application of modern analytical techniques for its structural confirmation.

Introduction

2-Morpholino-1,3-thiazole-5-carbaldehyde (C₈H₁₀N₂O₂S, Molar Mass: 198.24 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a common feature in molecules developed for a range of therapeutic areas, including oncology and infectious diseases. Accurate synthesis and unambiguous structure determination are critical for its application in drug discovery and development. This guide details the necessary experimental procedures and data interpretation for these purposes.

Synthesis

A plausible and efficient method for the synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde is the Vilsmeier-Haack formylation of 2-morpholinothiazole. This reaction introduces a formyl group onto the electron-rich thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

2-Morpholinothiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

A solution of 2-morpholinothiazole (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-Morpholino-1,3-thiazole-5-carbaldehyde as a solid.

Structure Elucidation

The structure of the synthesized 2-Morpholino-1,3-thiazole-5-carbaldehyde is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the target compound, both ¹H and ¹³C NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), would be employed for complete assignment.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

The expected chemical shifts are based on typical values for morpholine and thiazole derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | -CHO |

| ~7.90 | s | 1H | Thiazole H-4 |

| ~3.80 | t, J = 4.8 Hz | 4H | Morpholine -CH₂-O |

| ~3.60 | t, J = 4.8 Hz | 4H | Morpholine -CH₂-N |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~185.0 | CH | -CHO |

| ~170.0 | Cq | Thiazole C-2 |

| ~145.0 | Cq | Thiazole C-5 |

| ~120.0 | CH | Thiazole C-4 |

| ~66.5 | CH₂ | Morpholine -CH₂-O |

| ~48.0 | CH₂ | Morpholine -CH₂-N |

Interpretation Workflow:

A logical workflow for the interpretation of the NMR data is essential for unambiguous structure confirmation.

Caption: NMR data interpretation workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Instrumentation:

-

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 199.0536 | ~199.0536 |

| [M+Na]⁺ | 221.0355 | ~221.0355 |

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through characteristic losses of the morpholine and thiazole moieties.[6][7][8]

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The combination of a well-defined synthetic protocol, such as the Vilsmeier-Haack reaction, and comprehensive structural analysis using high-field NMR spectroscopy and high-resolution mass spectrometry allows for the unambiguous synthesis and characterization of 2-Morpholino-1,3-thiazole-5-carbaldehyde. The detailed experimental procedures and expected data presented in this guide provide a solid framework for researchers in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde (CAS 1011-41-2): A Key Intermediate in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde, identified by CAS number 1011-41-2, is a pivotal heterocyclic building block in the field of medicinal chemistry. While not possessing significant intrinsic biological activity, its true value lies in its role as a versatile intermediate for the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its crucial application in the development of potent kinase inhibitors, specifically focusing on Spleen Tyrosine Kinase (Syk) inhibitors for the treatment of inflammatory diseases and cancer.

Core Compound Properties

2-Morpholino-1,3-thiazole-5-carbaldehyde is an off-white solid at room temperature. Its chemical structure features a morpholine ring attached to the 2-position of a thiazole ring, with a carbaldehyde (formyl) group at the 5-position. This unique arrangement of functional groups makes it a valuable synthon for further chemical modifications.

| Property | Value |

| CAS Number | 1011-41-2 |

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 198.24 g/mol |

| Appearance | Off-white solid |

| Purity | ≥95% (as reported by various suppliers) |

| Storage Conditions | 0-8°C, protected from light and moisture |

Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

A detailed experimental protocol for the synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde has been described in the patent literature, highlighting its preparation as a key intermediate for Syk kinase inhibitors.

Experimental Protocol: Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Materials:

-

2-Morpholin-4-yl-thioacetamide

-

2-chloro-3-oxo-propionic acid ethyl ester

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Cyclization: A solution of 2-morpholin-4-yl-thioacetamide (1 equivalent) and 2-chloro-3-oxo-propionic acid ethyl ester (1 equivalent) in a suitable solvent is stirred at room temperature.

-

Vilsmeier-Haack Formylation: The resulting thiazole intermediate is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 0°C, and phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at an elevated temperature (e.g., 70°C) for several hours.

-

Work-up: The reaction mixture is cooled and then carefully poured into a mixture of ice and aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

-

Extraction: The aqueous layer is extracted multiple times with dichloromethane (DCM).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Morpholino-1,3-thiazole-5-carbaldehyde as an off-white solid.

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

The primary utility of 2-Morpholino-1,3-thiazole-5-carbaldehyde is demonstrated in its role as a precursor for the synthesis of potent Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in inflammatory diseases such as rheumatoid arthritis, as well as in certain B-cell malignancies.

Experimental Protocol: Synthesis of a Syk Inhibitor from the Core Intermediate

The aldehyde functionality of 2-Morpholino-1,3-thiazole-5-carbaldehyde serves as a handle for further elaboration of the molecule. A common synthetic route involves a reductive amination reaction.

Materials:

-

2-Morpholino-1,3-thiazole-5-carbaldehyde

-

A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

-

A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

-

A suitable solvent (e.g., dichloromethane or methanol)

-

Acetic acid (as a catalyst)

Procedure:

-

Imine Formation: 2-Morpholino-1,3-thiazole-5-carbaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) are dissolved in the chosen solvent. A catalytic amount of acetic acid is added to facilitate the formation of the imine intermediate.

-

Reduction: The reducing agent is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final Syk inhibitor is purified by chromatography or recrystallization.

Biological Activity of Resulting Syk Inhibitors

Derivatives synthesized from 2-Morpholino-1,3-thiazole-5-carbaldehyde have demonstrated potent inhibitory activity against Syk kinase. The biological efficacy of these compounds is typically evaluated through in vitro kinase assays and cell-based assays.

| Compound ID (Example from Patent) | Syk Kinase Inhibition IC₅₀ (nM) |

| Example 1 | 50 |

| Example 2 | 25 |

| Example 3 | 10 |

| Example 4 | 80 |

| Example 5 | 15 |

Note: The compound IDs are illustrative examples based on data reported in patent literature for compounds synthesized using the core intermediate.

The Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a key mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils. Upon receptor engagement and activation, Syk is recruited to the receptor complex and becomes activated through phosphorylation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade of signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. By inhibiting Syk, the compounds derived from 2-Morpholino-1,3-thiazole-5-carbaldehyde can effectively block these downstream signaling events.

Conclusion

2-Morpholino-1,3-thiazole-5-carbaldehyde is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a building block for the synthesis of potent Spleen Tyrosine Kinase inhibitors underscores its importance for researchers and scientists working on novel therapeutics for inflammatory diseases and cancer. The synthetic protocols and biological data presented in this guide provide a solid foundation for the further exploration and utilization of this core compound in medicinal chemistry programs.

Physicochemical properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde

An In-depth Technical Guide on the Physicochemical Properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, combining a thiazole ring with a morpholine moiety, makes it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for characterization, and a generalized synthetic workflow for this compound. The information presented is intended to support research and development efforts in drug discovery and organic synthesis.

Core Physicochemical Properties

2-Morpholino-1,3-thiazole-5-carbaldehyde is typically available as an off-white solid.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and antimicrobial agents.[1] The stability and reactivity of this compound are enhanced by its distinct thiazole and morpholine components, making it a valuable tool for chemists.[1]

Data Presentation

The quantitative physicochemical data for 2-Morpholino-1,3-thiazole-5-carbaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1011-41-2 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂S | [1] |

| Molecular Weight | 198.2 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥95% (NMR), 97%, 99% | [1][2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | Store at 0-8°C, dry and cool | [1][2] |

Experimental Protocols & Characterization

Detailed experimental data for the synthesis and complete spectral characterization of 2-Morpholino-1,3-thiazole-5-carbaldehyde are not extensively available in peer-reviewed literature. However, based on standard organic chemistry principles and analysis of related structures, the following sections outline the expected methodologies for its synthesis and characterization.

Hypothetical Synthesis Protocol

A plausible synthetic route involves the Vilsmeier-Haack formylation of a 2-morpholinothiazole precursor. This common method is used to introduce an aldehyde group onto an electron-rich heterocyclic ring.

Reaction:

-

Starting Material: 2-Morpholino-1,3-thiazole

-

Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent in situ.

-

Procedure:

-

The Vilsmeier reagent is prepared by slowly adding POCl₃ to an ice-cold solution of DMF.

-

2-Morpholino-1,3-thiazole is dissolved in a suitable solvent (e.g., DMF or dichloromethane) and added dropwise to the prepared Vilsmeier reagent at low temperature (0-5°C).

-

The reaction mixture is stirred and allowed to warm to room temperature or gently heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The crude product precipitates and is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Morpholino-1,3-thiazole-5-carbaldehyde.

-

Spectroscopic Characterization

The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm.[4]

-

Thiazole Ring Proton: A singlet for the proton at the C4 position of the thiazole ring is expected, likely in the δ 7.5-8.5 ppm range.

-

Morpholine Protons: Two multiplets corresponding to the two sets of methylene protons (-CH₂-) in the morpholine ring are expected. The protons adjacent to the oxygen atom (-O-CH₂-) would appear around δ 3.7-3.9 ppm, and the protons adjacent to the nitrogen atom (-N-CH₂-) would appear around δ 3.5-3.7 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehyde Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 180-200 ppm.[5]

-

Thiazole Ring Carbons: Signals for the three carbons of the thiazole ring are expected. The C2 carbon (attached to the morpholine) would be significantly downfield (δ ~160-175 ppm), the C5 carbon (attached to the aldehyde) would be around δ ~130-150 ppm, and the C4 carbon would be in the δ ~105-120 ppm range.[6]

-

Morpholine Carbons: Two signals are expected for the morpholine carbons, typically in the δ 45-70 ppm range.[5]

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.

-

Aldehyde C-H Stretch: Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Thiazole Ring Vibrations: C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region.[7] The C-S bond vibration may appear at lower wavenumbers.

-

Morpholine C-O-C Stretch: A strong band corresponding to the ether linkage is expected around 1115 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (198.2 g/mol ).

-

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of 2-Morpholino-1,3-thiazole-5-carbaldehyde.

Conclusion

2-Morpholino-1,3-thiazole-5-carbaldehyde is a valuable chemical intermediate with established applications as a precursor in the synthesis of complex organic molecules. While comprehensive, publicly available data on some of its physical properties like melting and boiling points are limited, its fundamental chemical identity is well-established through its molecular formula, weight, and CAS number. The outlined characterization protocols and hypothetical synthesis provide a solid framework for researchers working with this compound. Its continued use as a building block in drug discovery underscores the importance of understanding its core physicochemical characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-MORPHOLINO-1,3-THIAZOLE-5-CARBALDEHYDE, CasNo.1011-41-2 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]

- 3. 2-Morpholino-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

Biological Activity of Morpholino-Thiazole Derivatives: A Technical Guide

Introduction: The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2][3] When functionalized with a morpholino group, the resulting morpholino-thiazole derivatives often exhibit enhanced pharmacological properties, including a wide spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This technical guide provides an in-depth overview of the biological activities of morpholino-thiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Morpholino-thiazole derivatives exert their anticancer effects through various mechanisms of action, most notably by inhibiting critical signaling pathways that regulate cell growth and survival.[7][8] One of the most frequently targeted pathways is the PI3K/Akt/mTOR cascade, which is often dysregulated in many human cancers.[9][10][11] By inhibiting key kinases like PI3K and mTOR, these compounds can effectively halt cell proliferation and induce apoptosis.[8][11] Other mechanisms include the inhibition of tubulin polymerization, which disrupts mitosis, and the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[6][12]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various morpholino-thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for this assessment.

| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-Morpholino-2-phenylquinazoline derivative | A375 (Melanoma) | 0.58 | [13] |

| Thiazole derivative with morpholino group (6e) | HepG2 (Liver) | - | [6] |

| Thiazole derivative with morpholino group (6e) | HCT-116 (Colon) | - | [6] |

| Thiazole derivative with morpholino group (7e) | HepG2 (Liver) | - | [6] |

| Thiazole derivative with morpholino group (7e) | HCT-116 (Colon) | - | [6] |

| Thiazole derivative with morpholino group (7e) | MCF-7 (Breast) | - | [6] |

Note: Specific IC50 values for some compounds (6e, 7e) were noted for their strong or increased activity, but the exact quantitative data was not provided in the source abstracts.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the inhibitory action of morpholino-thiazole derivatives.

Caption: PI3K/Akt/mTOR pathway inhibition by morpholino-thiazole derivatives.

Antimicrobial Activity

Derivatives incorporating the morpholino-thiazole scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][14][15] Their mode of action often involves the disruption of essential cellular processes in microorganisms, leading to growth inhibition or cell death.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17][18]

| Compound Class/Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| 5-(morpholinosulfonyl)isatin derivative | Bacteria | Gram (+) & Gram (-) | 0.007 - 0.49 | [4] |

| Morpholine derivative (15) | C. albicans | Fungus | 0.83 (µM) | [14] |

| Morpholine derivative (15) | E. coli | Gram (-) | 0.83 (µM) | [14] |

| Thiazole-quinolinium derivatives | S. aureus (including MRSA) | Gram (+) | 1 - 32 | [16] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The diagram below outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[19][20] By blocking these enzymes, particularly the inducible COX-2 isoform, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby mitigating the inflammatory response.[19][21]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory activity is often assessed by measuring the reduction in inflammatory markers in cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class/Derivative | Assay | Effect | Reference |

| Substituted phenyl thiazoles (3c) | Carrageenan-induced paw edema | Up to 44% inhibition | [5] |

| Substituted phenyl thiazoles (3d) | Carrageenan-induced paw edema | Up to 41% inhibition | [5] |

| Thiazole derivatives (CX-32, CX-35) | PGE2 production in RAW cells | Significant reduction | [21] |

| Thiazole derivatives | COX-2 / 5-LOX Inhibition | Dual inhibition observed | [22] |

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The following diagram shows the role of COX and LOX enzymes in the inflammatory process and their inhibition by morpholino-thiazole derivatives.

Caption: Inhibition of the Arachidonic Acid Cascade by morpholino-thiazoles.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the biological activities of morpholino-thiazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[23][24][25]

Materials:

-

Morpholino-thiazole derivative stock solution (in an appropriate solvent, e.g., DMSO).

-

96-well flat-bottom plates.

-

Complete cell culture medium appropriate for the cell line.

-

Phosphate-Buffered Saline (PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).[24]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[23][24]

-

Compound Treatment: Prepare serial dilutions of the morpholino-thiazole derivative in complete medium. The final solvent concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[24] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.[23]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[23][27] During this time, viable cells will reduce the MTT to formazan crystals.[24]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.[27][28] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.[23]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Materials:

-

Test microorganism.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Morpholino-thiazole derivative stock solution.

-

Positive control antibiotic stock solution.

-

0.5 McFarland turbidity standard.

-

Incubator.

Procedure:

-

Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18] Dilute this adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Prepare a two-fold serial dilution of the test compound directly in the plate, starting from the first column. This typically involves adding 100 µL of the compound to the first well and then transferring 50 µL sequentially across the row.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[18]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[18] This can be assessed visually or by measuring the optical density with a plate reader.

In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)

This protocol measures the effect of a compound on nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess Reagent System.[26][27]

Materials:

-

RAW 264.7 macrophage cells.

-

96-well culture plates.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Morpholino-thiazole derivative stock solution.

-

Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).[27]

-

Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[27]

-

Sodium nitrite standard solution.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[26][27]

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the morpholino-thiazole derivative for 1-2 hours.[26] Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[26]

-

Cytotoxicity Check: It is crucial to perform a concurrent MTT assay to ensure that any observed reduction in NO is not due to compound-induced cell death.[26]

-

Griess Assay:

-

Absorbance Measurement: Measure the absorbance at 540-550 nm. The intensity of the color, which indicates the nitrite concentration, is directly proportional to the NO produced.[26]

-

Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 16. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. | Semantic Scholar [semanticscholar.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde: Synthesis, Reactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, combining the biologically relevant morpholine and thiazole scaffolds, make it a valuable precursor for the synthesis of diverse derivatives with a wide range of therapeutic potential. This technical guide provides a comprehensive review of the available literature on 2-Morpholino-1,3-thiazole-5-carbaldehyde, focusing on its synthesis, key reactions, and the biological activities of its derivatives, particularly in the realm of anticancer research. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this promising scaffold.

Introduction

The thiazole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a morpholine moiety often enhances the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The combination of these two pharmacophores in 2-Morpholino-1,3-thiazole-5-carbaldehyde presents a unique scaffold for the development of novel bioactive molecules. This guide will delve into the synthetic pathways to access this key intermediate and explore its utility in the generation of compounds with potential therapeutic applications.

Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

The primary and most established method for the synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In this case, the substrate is 2-morpholinothiazole.

Synthesis of the Precursor: 2-Morpholinothiazole

A detailed experimental protocol for the synthesis of the precursor, 2-morpholinothiazole, is crucial. While specific literature detailing this exact synthesis is sparse, a general and plausible method involves the reaction of 2-halothiazole (e.g., 2-bromothiazole) with morpholine in the presence of a suitable base and solvent.

General Experimental Protocol (Hypothesized):

To a solution of 2-bromothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, morpholine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents) are added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-morpholinothiazole.

Vilsmeier-Haack Formylation of 2-Morpholinothiazole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The electron-rich 2-morpholinothiazole then undergoes electrophilic substitution at the C5 position, which is activated by the electron-donating morpholino group at the C2 position.

Detailed Experimental Protocol:

A generalized protocol for the Vilsmeier-Haack formylation is as follows:[4]

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation: A solution of 2-morpholinothiazole (1 equivalent) in anhydrous DMF is then added dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature typically ranging from 60 to 90 °C. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring. The mixture is then neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is reached. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 2-Morpholino-1,3-thiazole-5-carbaldehyde can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde.

Chemical Reactivity and Derivatization

The aldehyde functionality at the C5 position of 2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Reactions with Active Methylene Compounds

The aldehyde group readily undergoes condensation reactions with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, nitromethane) in the presence of a base catalyst (e.g., piperidine, sodium ethoxide). These Knoevenagel-type condensations lead to the formation of α,β-unsaturated systems, which are valuable intermediates for further synthetic manipulations.[5]

Diagram of Knoevenagel Condensation:

Caption: General scheme of Knoevenagel condensation.

Formation of Schiff Bases and Hydrazones

The carbonyl group of the aldehyde can react with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These reactions are fundamental in the construction of more complex molecular architectures with potential biological activities.

Biological Activities of Derivatives

While literature specifically detailing the biological evaluation of derivatives synthesized directly from 2-Morpholino-1,3-thiazole-5-carbaldehyde is limited, the broader class of morpholino-thiazole derivatives has shown significant promise, particularly as anticancer agents.

Anticancer Activity

Numerous studies have reported the synthesis and cytotoxic evaluation of various thiazole derivatives bearing a morpholine moiety. These compounds have been shown to exhibit potent activity against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected Thiazole Derivatives (Illustrative Examples)

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate to good inhibition (e.g., 48% inhibition at 5 µg/mL for one derivative against A-549) | [6] |

| 2,4,5-Trisubstituted 1,3-thiazole derivatives | MCF-7 (Breast), HepG2 (Liver), BGC-823 (Gastric), Hela (Cervical), A549 (Lung) | Several compounds with IC₅₀ values lower than 5-Fluorouracil (e.g., 1.11 - 2.21 µg/mL) | [7] |

| 1,2,5-Thiadiazole Derivatives | HCT116 (Colorectal), HeLa (Cervical) | One compound with IC₅₀ of 13.92 µM against HeLa cells | [8] |

Note: The compounds in this table are structurally related but not directly synthesized from 2-Morpholino-1,3-thiazole-5-carbaldehyde based on the cited literature.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many of these thiazole derivatives are still under investigation. However, some studies suggest that they may induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest.[7] For instance, flow cytometry analysis of certain 1,3-thiazole derivatives has revealed their ability to induce apoptosis in HepG2 cells and cause S-phase cell-cycle arrest.[7]

Diagram of a Hypothesized Anticancer Mechanism:

Caption: Hypothesized mechanism of anticancer action.

Conclusion and Future Perspectives

2-Morpholino-1,3-thiazole-5-carbaldehyde is a valuable and synthetically accessible building block with significant potential for the development of novel therapeutic agents. While the Vilsmeier-Haack reaction provides a reliable route to its synthesis, further optimization and detailed reporting of this specific protocol would be beneficial to the research community. The aldehyde functionality allows for extensive derivatization, opening avenues for the creation of large and diverse chemical libraries for biological screening.

Although direct biological data for derivatives of 2-Morpholino-1,3-thiazole-5-carbaldehyde are not extensively reported, the promising anticancer activities of structurally related morpholino-thiazole compounds strongly suggest that this scaffold is a promising starting point for the discovery of new and effective anticancer drugs. Future research should focus on the systematic synthesis and biological evaluation of derivatives prepared directly from this core aldehyde. Elucidating the specific molecular targets and signaling pathways affected by these new compounds will be crucial for their further development as clinical candidates. The exploration of this chemical space holds considerable promise for the discovery of next-generation therapies for cancer and potentially other diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a cornerstone in the development of a vast array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide provides a comprehensive overview of the discovery and synthesis of novel thiazole-based compounds, detailing experimental protocols, summarizing quantitative biological data, and illustrating key molecular pathways.

I. Synthesis of Novel Thiazole Compounds: From Classic Reactions to Green Methodologies

The construction of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a widely used and reliable method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] However, the demand for more environmentally friendly and efficient methods has led to the development of novel synthetic strategies, including the use of ionic liquids and microwave-assisted synthesis.[2][3]

Key Synthetic Methodologies:

-

Hantzsch Thiazole Synthesis: The classical and most common method for synthesizing thiazole derivatives.[4][5] It involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.[3][6]

-

Cook-Heilborn Synthesis: This method provides 5-aminothiazoles from the reaction of α-aminonitriles with dithioacids or related compounds.[7]

-

Tcherniac's Synthesis: This route yields 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones.[7]

-

Greener Methodologies: Recent advancements focus on sustainable approaches, such as the use of ionic liquids as recyclable solvents and catalysts, which often lead to improved yields and milder reaction conditions.[2]

Experimental Protocols:

A detailed experimental protocol for a representative Hantzsch synthesis is provided below.

Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles:

This procedure follows the Hantzsch thiazole synthetic protocol.

Materials:

-

Substituted aryl-thiosemicarbazones (1.0 mmol)

-

2-bromo-4-fluoroacetophenone (1.0 mmol)

-

Ethanol

Procedure:

-

An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared.[8]

-

The mixture is refluxed in ethanol for 4-5 hours.[8]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude product.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.[8]

II. Biological Activities and Therapeutic Potential of Thiazole Derivatives

The thiazole nucleus is a versatile pharmacophore present in numerous clinically approved drugs, such as the anticancer agents Dasatinib and Tiazofurin, the anti-HIV drug Ritonavir, and the anti-inflammatory drug Meloxicam.[9][10] The broad range of biological activities stems from the ability of the thiazole ring to interact with various biological targets.

Anticancer Activity:

Thiazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[11][12] Many novel thiazole compounds have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of Novel Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |

| HepG2 (Liver) | 7.26 ± 0.44 | [13] | |

| Compound 5p | MDA-MB-231 (Breast) | 0.024 | [14][15] |

| Compound 16g | MDA-MB-231 (Breast) | 0.312 | [14] |

| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | [16] |

| C6 (Glioma) | 3.83 ± 0.76 | [16] | |

| Compound 87a | HeLa (Cervical) | 3.48 ± 0.14 | [6] |

| Compound 91a | HeLa (Cervical) | 0.86 | [6] |

| Compound 3b | PI3Kα | 0.086 ± 0.005 | [17] |

| Compound 4d | MDA-MB-231 (Breast) | 1.21 | [18] |

Antimicrobial Activity:

The emergence of antimicrobial resistance is a major global health concern. Thiazole derivatives have been extensively investigated as a source of novel antimicrobial agents with activity against a wide range of bacteria and fungi.[19]

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 54 | C. albicans | 200 | [20] |

| Compound 59 | C. albicans | 3.9 - 62.5 | [20] |

III. Mechanism of Action and Signaling Pathways

The therapeutic effects of thiazole compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in disease progression.

Inhibition of Protein Kinases:

Protein kinases play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][21] Thiazole derivatives have emerged as potent inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[21] For instance, many thiazole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[13][18]

Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole compounds.

Inhibition of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently observed in cancer.[17] Several novel thiazole derivatives have been designed and synthesized as potent dual inhibitors of PI3K and mTOR.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 14. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimentally validated spectroscopic data or a detailed synthesis protocol for 2-Morpholino-1,3-thiazole-5-carbaldehyde. The information presented in this guide, including spectroscopic data and the experimental protocol, is therefore based on predictions from spectroscopic theory, analysis of structurally similar compounds, and established synthetic methodologies. This information requires experimental verification.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a plausible synthetic route for 2-Morpholino-1,3-thiazole-5-carbaldehyde, a molecule of interest to researchers in medicinal chemistry and drug development.

Spectroscopic Data Profile

The following tables summarize the predicted spectroscopic data for 2-Morpholino-1,3-thiazole-5-carbaldehyde. These values are estimations and should be used as a reference for experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity |

| Aldehyde Proton (-CHO) | 9.85 | Singlet (s) |

| Thiazole Proton (C4-H) | 8.10 | Singlet (s) |

| Morpholine Protons (-N-CH₂-) | 3.85 | Triplet (t) |

| Morpholine Protons (-O-CH₂-) | 3.75 | Triplet (t) |

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| Aldehyde Carbonyl (C=O) | 185.0 |

| Thiazole Carbon (C2) | 170.0 |

| Thiazole Carbon (C5) | 148.0 |

| Thiazole Carbon (C4) | 122.0 |

| Morpholine Carbons (-O-CH₂-) | 66.5 |

| Morpholine Carbons (-N-CH₂-) | 49.0 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (Aldehyde) | 2850, 2750 |

| C=O stretch (Aldehyde) | 1690 |

| C=C and C=N stretches (Thiazole ring) | 1600 - 1500 |

| C-O-C stretch (Morpholine) | 1115 |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion |

| 198.05 | [M]⁺ (Molecular Ion) |

| 169.04 | [M - CHO]⁺ |

| 112.02 | [M - C₄H₈NO]⁺ |

| 86.06 | [C₄H₈NO]⁺ (Morpholine fragment) |

Experimental Protocols

A plausible synthetic route for 2-Morpholino-1,3-thiazole-5-carbaldehyde is the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.

Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Materials:

-

Morpholine-4-carbothioamide

-

2-Bromo-3-oxopropanal (or a suitable protected precursor like 2-bromo-1,1-diethoxy-3-propanone)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine-4-carbothioamide (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add 2-bromo-3-oxopropanal (1 equivalent) and sodium bicarbonate (2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the resulting residue, add deionized water and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Morpholino-1,3-thiazole-5-carbaldehyde.

Characterization: The identity and purity of the synthesized compound should be confirmed by comparing the experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the predicted values and by using High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of 2-Morpholino-1,3-thiazole-5-carbaldehyde.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Synthesis Protocol for 2-Morpholino-1,3-thiazole-5-carbaldehyde: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the precursor, 2-morpholinothiazole, via a Hantzsch-type thiazole synthesis. This intermediate is subsequently formylated using the Vilsmeier-Haack reaction to yield the target aldehyde. This protocol offers a comprehensive guide, including reagent specifications, reaction conditions, and purification methods.

Introduction

2-Morpholino-1,3-thiazole-5-carbaldehyde and its derivatives are key intermediates in the synthesis of various biologically active molecules. The morpholine moiety often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, while the thiazole-5-carbaldehyde core serves as a versatile handle for further chemical modifications. This application note details a reliable and reproducible method for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

The synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde is accomplished in two sequential steps:

-

Step 1: Synthesis of 2-Morpholinothiazole from morpholine-4-carbothioamide and 1,2-dichloroethane.

-

Step 2: Vilsmeier-Haack Formylation of 2-Morpholinothiazole to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Morpholine-4-carbothioamide | 1,2-Dichloroethane | 2-Morpholinothiazole | Ethanol | 4-6 | 78 (Reflux) | 75-85 | >95 |

| 2 | 2-Morpholinothiazole | Vilsmeier Reagent (POCl₃/DMF) | 2-Morpholino-1,3-thiazole-5-carbaldehyde | DMF | 2-3 | 0 to 60 | 60-70 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-Morpholinothiazole

Materials:

-

Morpholine-4-carbothioamide

-

1,2-Dichloroethane

-

Ethanol, anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine-4-carbothioamide (1 equivalent) and anhydrous ethanol.

-

Stir the mixture until the solid is fully dissolved.

-

Add 1,2-dichloroethane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-morpholinothiazole.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde (Vilsmeier-Haack Reaction)

Materials:

-

2-Morpholinothiazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Sodium acetate

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF and cool it to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent. Stir for an additional 30 minutes at 0°C.

-

Dissolve 2-morpholinothiazole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 2-morpholinothiazole dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Carefully quench the reaction by the slow addition of a cold aqueous solution of sodium acetate.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Morpholino-1,3-thiazole-5-carbaldehyde as a solid.

Visualizations

The following diagrams illustrate the chemical structures and the overall synthesis workflow.

Caption: Overall two-step synthesis workflow.

Caption: Detailed experimental workflow diagram.

Application Notes and Protocols: 2-Morpholino-1,3-thiazole-5-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural motif, combining a thiazole ring with a morpholine moiety, imparts favorable physicochemical properties and serves as a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 2-Morpholino-1,3-thiazole-5-carbaldehyde in key organic transformations, including the synthesis of kinase inhibitors and other biologically active molecules.

Introduction

The thiazole nucleus is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a morpholine group can enhance aqueous solubility and metabolic stability, making the combined scaffold particularly attractive for drug design. 2-Morpholino-1,3-thiazole-5-carbaldehyde serves as a key intermediate for the synthesis of a diverse array of derivatives, leveraging the reactivity of the aldehyde functional group for carbon-carbon and carbon-nitrogen bond formation.

These application notes will detail the use of this aldehyde in several pivotal synthetic transformations:

-

Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which are precursors to various bioactive molecules.

-

Wittig Reaction: To generate vinyl-thiazole derivatives, important intermediates for further functionalization.

-

Reductive Amination and Schiff Base Formation: To introduce diverse amine functionalities, crucial for modulating biological activity and target engagement.

Synthesis of Kinase Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholine-containing scaffolds have been identified as key pharmacophores in the design of potent and selective PI3K/mTOR inhibitors. 2-Morpholino-1,3-thiazole-5-carbaldehyde is a valuable starting material for the synthesis of such inhibitors.

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

General Synthetic Strategy

A common strategy for the synthesis of thiazole-based kinase inhibitors involves the condensation of a thiazole aldehyde with a suitable nitrogen-containing nucleophile, followed by further modifications. While direct examples starting from 2-Morpholino-1,3-thiazole-5-carbaldehyde are not prevalent in the cited literature, a plausible and adaptable synthetic approach is outlined below based on established methodologies for analogous structures.